REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-])=O)=[C:6]([CH:10]=1)C(O)=O.O[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][C:16]=1S(O)(=O)=O.ClC1C([N+]([O-])=O)=C(C=CC=1)C(O)=O.ClC1C=CC([N+]([O-])=O)=CC=1C(O)=O.[OH-].[Na+]>[C].[Pd]>[CH:17]1[C:18]([NH2:21])=[CH:19][CH:20]=[C:15]([O:1][C:2]2[CH:10]=[CH:6][C:5]([NH2:11])=[CH:4][CH:3]=2)[CH:16]=1 |f:4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
palladium-carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1N)OC=2C=CC(=CC2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |